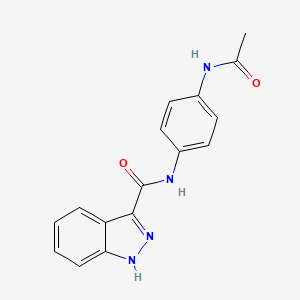

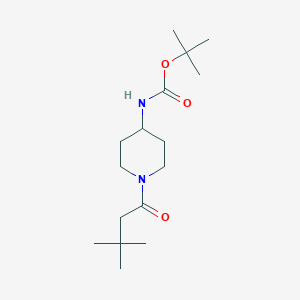

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetamidophenyl)propanamide” is a chemical compound . “4-Acetamidophenol”, also known as Acetaminophen or Paracetamol, is a synthetic non-opioid derivative of p-aminophenol and a basic bioactive molecule in numerous pharmaceutical preparations for the treatment of colds and flu .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of 4-aminophenol with acetic anhydride in the presence of pyridine to produce 4-acetamidophenyl acetate . The reaction takes place according to the mechanism of nucleophilic addition in which the nitrogen atom of the p-aminophenol as a nucleophile attacks a carbonyl group of acetic anhydride forms an intermediate which undergoes further elimination of the acetate anion .

Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)propanamide” is represented by the molecular formula C11H14N2O2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acetaminophen illustrate the electrophilic reactivities of carbonyls . The reaction involves the formation of an intermediate 4-acetamidophenyl acetate .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetamidophenyl)propanamide” is 206.24 g/mol .

Applications De Recherche Scientifique

Synthetic Routes and Chemical Properties

Compounds like 1,2,3-triazoles, which share similar heterocyclic characteristics with indazole derivatives, are key scaffolds in drug discovery and bioconjugation. They exhibit diverse applications in pharmaceutical chemistry, material science, and solid-phase organic synthesis. The Click synthesis method, involving the copper(I) catalyzed azide-alkyne cycloaddition, highlights the utility of these compounds in creating biologically active molecules with high selectivity and yield (Kaushik et al., 2019). This approach's efficiency and versatility suggest that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be synthesized and modified through similar routes for various scientific applications.

Therapeutic Applications

Indazole derivatives have been extensively studied for their wide variety of biological activities, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds form the basis for developing novel therapeutic agents, highlighting the pharmaceutical relevance of indazole-based structures (Ferreira et al., 2013). Considering the similarity in the core structure, N-(4-acetamidophenyl)-1H-indazole-3-carboxamide might also possess promising therapeutic potentials, warranting further investigation into its pharmacological applications.

Environmental and Analytical Chemistry

Advanced Oxidation Processes (AOPs) are used to treat acetaminophen (ACT) from aqueous mediums, indicating the relevance of related compounds in environmental chemistry. The degradation pathways and by-products, including various organic acids and derivatives, reveal the complex interactions and transformations these compounds undergo in the environment (Qutob et al., 2022). This suggests that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be studied for its environmental fate, degradation, and potential use in water treatment technologies.

Mécanisme D'action

The exact mechanism of action of Acetaminophen remains unclear. It is historically categorized along with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its inhibition of the cyclooxygenase (COX) pathways . Acetaminophen may inhibit the COX pathway in the central nervous system (CNS) but not in peripheral tissues .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXKORUXBQXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)

![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)